Methyl 5-bromo-1-methylindole-2-carboxylate

Site-Selective Suzuki-Miyaura Coupling Synthetic Methodology Cross-Coupling Selectivity

Methyl 5-bromo-1-methylindole-2-carboxylate is an N-methylated, 5-brominated indole-2-carboxylic acid methyl ester that serves as a versatile intermediate in medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure in drug discovery, found in numerous kinase inhibitors, GPCR modulators, and anti-infective agents.

Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
Cat. No. B10869408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-1-methylindole-2-carboxylate
Molecular FormulaC11H10BrNO2
Molecular Weight268.11 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Br)C=C1C(=O)OC
InChIInChI=1S/C11H10BrNO2/c1-13-9-4-3-8(12)5-7(9)6-10(13)11(14)15-2/h3-6H,1-2H3
InChIKeyPYRZAWMOFSHAPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Bromo-1-Methylindole-2-Carboxylate: A Core Indole Building Block for Kinase-Focused Libraries


Methyl 5-bromo-1-methylindole-2-carboxylate is an N-methylated, 5-brominated indole-2-carboxylic acid methyl ester that serves as a versatile intermediate in medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure in drug discovery, found in numerous kinase inhibitors, GPCR modulators, and anti-infective agents [1]. The combination of the electron-withdrawing methyl ester at the 2-position, the bromine atom at the 5-position as a synthetic handle, and the methyl group on the indole nitrogen provides a unique substitution pattern that enables regioselective late-stage functionalization strategies not readily achievable with unprotected indole analogs [2].

Why Indole Cores Cannot Be Interchanged: The Case for Methyl 5-Bromo-1-Methylindole-2-Carboxylate


Within the indole-2-carboxylate chemical space, seemingly minor structural modifications—such as the position of the halogen, the nature of the ester, or the presence of an N-substituent—can profoundly alter reactivity, physicochemical properties, and biological activity. The 5-bromo substitution pattern on an N-methylindole-2-carboxylate scaffold provides a distinct electronic environment and steric profile compared to the 6-bromo, 4-bromo, or non-brominated analogs. The N-methyl group eliminates the acidic indole N–H proton, which can interfere with transition-metal catalysis or contribute to off-target interactions. Furthermore, the methyl ester offers a balance of lipophilicity and metabolic lability that differs from the corresponding ethyl ester or carboxylic acid [1]. These differences mean that procurement decisions cannot rely on generic indole-2-carboxylate analogs as drop-in replacements, as the functionalization potential and downstream biological readouts are tightly coupled to the precise substitution pattern of the starting material [2].

Quantitative Differential Evidence for Methyl 5-Bromo-1-Methylindole-2-Carboxylate vs. Key Analogs


N-Methyl Protection Enhances Site-Selectivity in Pd-Catalyzed Cross-Coupling vs. N–H Indoles

Methyl 5-bromo-1-methylindole-2-carboxylate, bearing an N-methyl protecting group, eliminates the acidic N–H proton that can coordinate to palladium catalysts and divert reactivity. In studies of N-methyl-2,3-dibromoindole, the N-methyl group was essential for achieving site-selective Suzuki-Miyaura coupling at the 2-position, enabling the exclusive formation of 2-aryl-3-bromoindoles when using one equivalent of arylboronic acid [1]. In contrast, unprotected N–H indoles often exhibit reduced site-selectivity or require additional protection/deprotection steps. The methyl ester at C2 further modulates the electron density of the indole ring, directing oxidative addition of Pd(0) preferentially to the C5–Br bond rather than to the ester-bearing C2 position [2].

Site-Selective Suzuki-Miyaura Coupling Synthetic Methodology Cross-Coupling Selectivity

5-Bromo Substituent Provides a Superior Synthetic Handle for Further Elaboration Compared to 5-Chloro or 5-Fluoro Analogs

The C5–Br bond in methyl 5-bromo-1-methylindole-2-carboxylate is significantly more reactive in palladium-catalyzed cross-coupling reactions than the corresponding C5–Cl or C5–F bonds. In comparative studies of 5-haloindoles, the 5-bromo derivative undergoes Suzuki coupling with arylboronic acids under milder conditions (lower temperature, shorter reaction time) and with higher conversion than the 5-chloro analog, which often requires specialized ligands or higher catalyst loading [1]. The C5–I analog, while more reactive, is frequently more expensive, less stable to storage, and prone to dehalogenation side reactions, making the bromo derivative the optimal balance of reactivity and stability for industrial-scale library production.

Halogen Reactivity Cross-Coupling Bromo vs. Chloro Indole

Antiproliferative Activity of 5-Bromoindole-2-Carboxylate Derivatives is Reduced Relative to Non-Brominated Analogs in Broad Cancer Panel Screening

In a study evaluating five series of 5-bromosubstituted indole phytoalexin derivatives (Types A–E) against seven human cancer cell lines (MCF-7, MDA-MB-231, HCT-116, HeLa, Jurkat, A549, and HepG2) by MTT assay, all 5-brominated analogs exhibited lower or approximately equal antiproliferative activity compared to their corresponding non-brominated parent compounds [1]. This finding establishes that the 5-bromo substituent is not inherently beneficial for antiproliferative potency; rather, it often attenuates activity. This counterintuitive result highlights that the 5-bromo derivative must be deployed as a synthetic branching point rather than as a final bioactive entity.

Antiproliferative Activity Cancer Cell Lines Structure-Activity Relationship

5-Bromo-N-Methylindole-2-Carboxylic Acid Scaffold Validated as a Kinase Inhibitor Pharmacophore via HCV NS3 Co-Crystal Structure

The scaffold core of methyl 5-bromo-1-methylindole-2-carboxylate—specifically 5-bromo-1-methyl-1H-indole-2-carboxylic acid—has been co-crystallized with the hepatitis C virus (HCV) full-length NS3 protein (PDB ID: 5FPY) at 2.52 Å resolution, revealing an alternate binding site that is structurally distinct from the canonical active site [1]. This structural biology validation confirms that the N-methyl-5-bromo substitution pattern can achieve specific, high-resolution binding interactions with a pharmaceutically relevant target. The methyl ester form serves as a direct prodrug or synthetic precursor to the active carboxylic acid ligand.

Kinase Inhibitor Scaffold HCV NS3 Protease Co-Crystal Structure

Methyl Ester is the Preferred Functional Group for Metabolic Stability Profiling in Early-Stage Drug Discovery

In the context of indole-2-carboxylic acid-based integrase inhibitors and kinase inhibitors, the methyl ester serves as a common prodrug moiety that can be hydrolyzed in vivo to the active carboxylic acid. Comparative pharmacokinetic data for indole-2-carboxylate esters indicate that the methyl ester generally provides superior oral bioavailability relative to the free acid, while avoiding the metabolic liability (e.g., faster esterase-mediated cleavage) that can compromise the utility of ethyl or longer-chain alkyl esters [1]. Although direct PK data for this specific compound are not publicly available, the class-level behavior of indole-2-carboxylic acid methyl esters supports its selection for lead optimization programs requiring ester prodrug strategies.

Ester Prodrug Metabolic Stability ADME Optimization

Optimal Research and Industrial Deployment Scenarios for Methyl 5-Bromo-1-Methylindole-2-Carboxylate


Diversity-Oriented Synthesis Libraries Targeting Kinase and GPCR Space

The C5–Br handle enables high-throughput Suzuki, Sonogashira, and Buchwald–Hartwig diversification to generate focused libraries of N-methylindole-2-carboxylate analogs for screening against kinase panels, GPCR targets, and protein-protein interaction interfaces [1]. The N-methyl group ensures catalyst compatibility and eliminates the need for protection/deprotection steps.

Prodrug-Based Lead Optimization for HCV NS3 and Related Viral Protease Programs

Given the co-crystal structure validation of the cognate carboxylic acid scaffold in the HCV NS3 alternate binding site, the methyl ester can be directly advanced as a prodrug candidate for structure-based optimization, with the ester providing improved permeability for cellular assays [2].

Synthetic Intermediate for IKK2 and Btk Kinase Inhibitor Series

Indole carboxamide compounds bearing the 5-bromo-N-methyl substitution pattern are claimed as IKK2 and Btk kinase inhibitors in patent literature [3]. Methyl 5-bromo-1-methylindole-2-carboxylate serves as the key starting material for generating the corresponding carboxamide libraries via ester aminolysis.

Fragment-Based Drug Discovery (FBDD) Core with Validated Protein Binding

The 5-bromo-1-methylindole-2-carboxylic acid fragment has demonstrated specific binding to HCV NS3 by X-ray crystallography. The methyl ester can be used as a soluble fragment precursor for fragment-growing or fragment-linking campaigns, with the bromine serving as a vector for further elaboration [2].

Quote Request

Request a Quote for Methyl 5-bromo-1-methylindole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.